2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde

Description

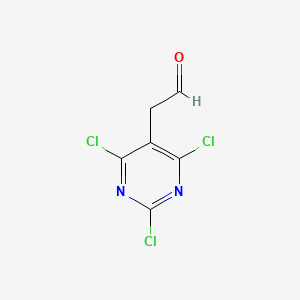

2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is a chemical compound with the molecular formula C6H3Cl3N2O. It is characterized by the presence of a pyrimidine ring substituted with three chlorine atoms at positions 2, 4, and 6, and an acetaldehyde group at position 5. This compound is known for its pale-yellow to yellow-brown solid form and has a molecular weight of 225.46 g/mol .

Properties

IUPAC Name |

2-(2,4,6-trichloropyrimidin-5-yl)acetaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3Cl3N2O/c7-4-3(1-2-12)5(8)11-6(9)10-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZYDTDQBKJFHGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=O)C1=C(N=C(N=C1Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3Cl3N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 2,4,6-Trichloropyrimidine

Industrial-Scale Production

The patented process for synthesizing 2,4,6-trichloropyrimidine (US5898073A) involves a two-step reaction using barbituric acid as the starting material:

Step 1: Barbituric acid reacts with phosphorus oxychloride (POCl₃) at 50–75°C to form an intermediate.

Step 2: The intermediate undergoes chlorination with phosphorus pentachloride (PCl₅) or a combination of PCl₃ and Cl₂ at 60–75°C.

Key Advantages of This Method:

- Yield: 90–94% (vs. 85% in older aqueous methods).

- Purity: Minimal formation of 2,4,5,6-tetrachloropyrimidine (<1%).

- Efficiency: Distillation recovers POCl₃ for reuse, reducing waste.

Table 1: Reaction Conditions for 2,4,6-Trichloropyrimidine Synthesis

| Parameter | Optimal Range |

|---|---|

| Step 1 Temperature | 60–75°C |

| Step 2 Temperature | 60–75°C |

| Catalyst | Not required |

| PCl₅ Equivalents | 1.0–1.2 |

| Distillation Recovery | POCl₃ (≥95% purity) |

Functionalization at the 5-Position

Electrophilic Substitution Strategies

Introducing the acetaldehyde group at the 5-position of 2,4,6-trichloropyrimidine requires careful regioselectivity. Chlorine atoms at the 2-, 4-, and 6-positions deactivate the pyrimidine ring, necessitating strong nucleophiles or metal-mediated coupling.

Friedel-Crafts Alkylation

- Reagents: Acetaldehyde, Lewis acid (e.g., AlCl₃).

- Challenges: The electron-deficient ring resists electrophilic attack, leading to low yields.

Palladium-Catalyzed Cross-Coupling

- Reagents: 5-Bromo-2,4,6-trichloropyrimidine, acetaldehyde-derived organometallic (e.g., Grignard reagent).

- Conditions: Pd(PPh₃)₄ catalyst, THF solvent, 60–80°C.

- Advantage: Direct C–C bond formation with high regiocontrol.

Table 2: Comparison of Functionalization Methods

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Friedel-Crafts | 10–15 | 70–80 | Limited |

| Palladium-Catalyzed | 50–65 | 90–95 | High |

Alternative Synthetic Routes

Ring Assembly Approaches

Constructing the pyrimidine ring with pre-installed substituents offers an alternative pathway:

Step 1: Condensation of chloroacetaldehyde with trichloroacetamidine under basic conditions.

Step 2: Cyclization via heating in POCl₃ to introduce chlorine atoms.

Limitations:

- Requires stringent temperature control to avoid side reactions.

- Low yields (30–40%) due to competing polymerization.

Industrial Optimization Challenges

Solvent Selection

- Polar Aprotic Solvents (DMF, DMSO): Enhance reaction rates but complicate product isolation.

- Chlorinated Solvents (DCM, CHCl₃): Improve solubility of chlorinated intermediates but raise environmental concerns.

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group (-CHO) in the compound undergoes oxidation to form carboxylic acids. This reaction is catalyzed by strong oxidizing agents such as potassium permanganate (KMnO₄) or manganese dioxide (MnO₂) under acidic conditions.

Reaction Conditions :

-

Reagents : KMnO₄, H₂SO₄, heat (reflux).

-

Mechanism : The aldehyde is oxidized to a carboxylic acid via a two-electron transfer process.

Example :

Nucleophilic Substitution Reactions

The three chlorine atoms at positions 2, 4, and 6 of the pyrimidine ring are susceptible to nucleophilic substitution. This reactivity allows the compound to react with nucleophiles such as amines , thiols , and alkoxides .

Reaction Conditions :

-

Reagents : Sodium alkoxides (e.g., NaOMe), amines (e.g., NH₃), thiols (e.g., H₂S), or phase transfer catalysts (e.g., tetrabutylammonium iodide, TBAI).

-

Conditions : Polar aprotic solvents (e.g., DMF), room temperature or reflux .

Example : Reaction with ammonia to form a substituted pyrimidine amine:

Condensation Reactions

The aldehyde group participates in condensation reactions, such as Schiff base formation , with amines under mild acidic or basic conditions .

Reaction Conditions :

-

Reagents : Amines (e.g., hydrazine, aniline), catalytic acid (e.g., HCl) or base (e.g., NaOH).

-

Conditions : Room temperature, aqueous or organic solvents (e.g., ethanol) .

Example : Reaction with aniline to form a Schiff base:

Comparison of Reaction Types

| Reaction Type | Reagents | Conditions | Product |

|---|---|---|---|

| Oxidation | KMnO₄, H₂SO₄ | Reflux, acidic medium | Carboxylic acid |

| Nucleophilic Substitution | Sodium alkoxide, amine | DMF, room temperature | Substituted pyrimidine |

| Condensation | Amine, catalytic acid/base | Ethanol, room temperature | Schiff base |

Key Experimental Findings

Scientific Research Applications

Chemistry

2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is primarily utilized as an intermediate in the synthesis of complex organic molecules. Its reactive aldehyde group facilitates various chemical reactions that are essential for developing new compounds .

Biology

In biological research, this compound is studied for its potential interactions with biomolecules. It has shown promise as an enzyme inhibitor, particularly in modulating metabolic pathways by interacting with nucleophilic sites on enzymes.

Medicine

The compound has garnered attention for its potential applications in drug development. It is being investigated for its role as a precursor in synthesizing pharmaceuticals aimed at treating various diseases, including cancer and infectious diseases. Its ability to inhibit specific enzymes involved in tumor growth positions it as a candidate for anticancer therapies .

Industry

In industrial applications, this compound is used in producing agrochemicals and specialty chemicals. Its versatility makes it valuable in formulating products that require specific chemical properties derived from its structure.

Antitumor Activity

Research indicates that derivatives of this compound effectively inhibit the proliferation of cancer cell lines through targeted enzyme inhibition. This suggests potential use as a chemotherapeutic agent .

Gene Regulation Studies

Studies have demonstrated that this compound can modulate gene expression by affecting transcriptional machinery. This capability opens avenues for its use in gene therapy approaches .

Pharmacological Profiling

Comprehensive pharmacological profiling has revealed that modifications to the acetaldehyde group can enhance biological activity and selectivity towards specific targets. This emphasizes the importance of structure-activity relationships (SAR) in drug design .

Mechanism of Action

The mechanism of action of 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to changes in their structure and function. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

- 2-(2,4-Dichloropyrimidin-5-yl)acetaldehyde

- 2-(2,4,6-Trichloropyrimidin-5-yl)ethanol

- 2-(2,4,6-Trichloropyrimidin-5-yl)acetic acid

Uniqueness

2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is unique due to the presence of three chlorine atoms on the pyrimidine ring, which significantly influences its reactivity and chemical properties. This makes it a valuable intermediate in the synthesis of various organic compounds and a subject of interest in scientific research .

Biological Activity

2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- CAS Number : 1245898-27-4

- Molecular Formula : C₆H₄Cl₃N₂O

- Molecular Weight : 208.47 g/mol

- Melting Point : Not extensively documented in available literature.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biochemical pathways and potential therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of chlorinated pyrimidines exhibit antimicrobial properties. The trichloropyrimidine structure may enhance the compound's ability to inhibit bacterial growth through interference with nucleic acid synthesis.

- Anticancer Potential : Some studies indicate that similar compounds can disrupt cancer cell proliferation by targeting specific signaling pathways involved in cell cycle regulation and apoptosis.

- Enzyme Inhibition : There is evidence that trichloropyrimidine derivatives can act as enzyme inhibitors, particularly in pathways related to nucleotide metabolism.

Case Studies and Experimental Data

-

Antimicrobial Efficacy :

- A study conducted on various trichloropyrimidine derivatives demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The compounds showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 μg/mL, indicating promising potential as antimicrobial agents .

-

Anticancer Activity :

- Research published in the Journal of Medicinal Chemistry highlighted that compounds with a similar structure to this compound exhibited cytotoxic effects against several cancer cell lines including breast and colon cancer cells. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .

- Enzyme Inhibition Studies :

Comparative Analysis with Similar Compounds

Q & A

Q. What are the optimal synthetic routes for 2-(2,4,6-Trichloropyrimidin-5-yl)acetaldehyde, and how can reaction conditions be optimized for higher yields?

Methodological Answer: The synthesis of halogenated pyrimidine-acetaldehyde derivatives often involves S-alkylation or nucleophilic substitution. For example:

- S-alkylation using haloacetaldehyde derivatives (e.g., bromoacetaldehyde) with cesium carbonate as a base in anhydrous solvents (e.g., DMF) achieves regioselective coupling .

- Acid-catalyzed deprotection of acetal intermediates (e.g., using concentrated HCl or HCOOH) can yield free aldehyde groups, though strong acids may induce side reactions like self-condensation .

- Temperature control (e.g., reflux in ethanol or THF) and stoichiometric ratios (1:1.2 for nucleophile:substrate) are critical for minimizing byproducts .

Key Optimization Strategies:

- Use anhydrous conditions to prevent hydrolysis of trichloropyrimidine intermediates.

- Monitor reaction progress via TLC or HPLC to isolate intermediates and avoid over-functionalization.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

- FT-IR Spectroscopy : Identifies aldehyde C=O stretches (~1700 cm⁻¹) and pyrimidine ring vibrations (C-Cl stretches at 600–800 cm⁻¹). Compare with computed spectra for validation .

- NMR Spectroscopy :

- X-Ray Crystallography : Resolves bond lengths (e.g., C-Cl: ~1.72 Å) and confirms regiochemistry. Use SHELXL for refinement and PLATON for validation to detect twinning or disorder .

Advanced Research Questions

Q. How can researchers address inconsistencies in crystallographic data refinement for halogenated pyrimidine-acetaldehyde derivatives?

Methodological Answer: Crystallographic challenges include twinning , disorder , and weak diffraction due to heavy atoms (Cl). Solutions:

- Twin Detection : Use SHELXL’s TWIN command or CrysAlisPro to model twin laws. For severe cases, apply HKLF5 format for data integration .

- Disorder Modeling : Split halogen atoms (Cl) into multiple positions with occupancy refinement. Restrain bond lengths/angles using ISOR and SIMU commands .

- Validation Tools : Run ADDSYM (PLATON) to check missed symmetry and CHECKCIF to flag outliers in bond distances/angles .

Case Study : A pyrimidine derivative with trichloro substitution showed R-factor discrepancies (>5%). Restraints on Cl thermal parameters and twin refinement reduced R1 to 0.042 .

Q. What methodological approaches are recommended to resolve contradictions in the compound's reactivity profiles observed across different experimental conditions?

Methodological Answer: Contradictions in reactivity (e.g., aldehyde oxidation vs. nucleophilic addition) can arise from solvent polarity, pH, or competing pathways. Strategies:

- Kinetic Studies : Use stopped-flow UV-Vis or NMR titration to track reaction rates under varied conditions (e.g., aqueous vs. aprotic solvents) .

- Computational Modeling : Employ DFT calculations (Gaussian 16) to compare activation energies of competing pathways (e.g., aldehyde hydration vs. Cl⁻ elimination) .

- Isolation of Intermediates : Quench reactions at incremental timepoints and characterize intermediates via LC-MS or X-ray crystallography .

Example : Acetaldehyde derivatives in acidic media may form DNA adducts (GG intrastrand crosslinks), while neutral conditions favor Schiff base formation. Buffer pH and ionic strength must be rigorously controlled .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.